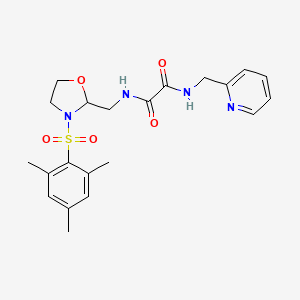
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Oxazolidine Ring : Known for its role in antibiotic activity.
- Mesitylsulfonyl Group : Provides steric hindrance and electron-withdrawing properties.
- Pyridinylmethyl Moiety : Enhances interaction with biological targets.
The molecular formula is C18H22N4O4S, and its molecular weight is approximately 398.45 g/mol.
The mechanism of action for this compound primarily involves:
- Inhibition of Protein Synthesis : Similar to oxazolidinones like linezolid, this compound may inhibit bacterial protein synthesis by interfering with the initiation phase, thereby preventing the growth of bacteria.
- Target Interaction : The oxazolidine ring and mesitylsulfonyl group facilitate binding to specific enzymes or receptors, which may lead to therapeutic effects in various conditions.
Antimicrobial Properties
Research indicates that compounds with oxazolidine structures exhibit potent antimicrobial activity. In vitro studies have shown that this compound can effectively inhibit the growth of Gram-positive bacteria, including strains resistant to traditional antibiotics.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The structural similarity to known anticancer agents allows for speculation regarding its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is needed to elucidate these pathways and confirm efficacy in vivo.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against resistant bacterial strains.
- Method : Disk diffusion method was employed on various bacterial cultures.
- Results : Showed significant inhibition zones compared to controls, indicating strong antimicrobial properties.
-
Evaluation of Cytotoxic Effects :
- Objective : To assess cytotoxicity against cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : Notable reduction in cell viability was observed at higher concentrations, suggesting potential as an anticancer agent.
Comparative Analysis
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-14-10-15(2)19(16(3)11-14)31(28,29)25-8-9-30-18(25)13-24-21(27)20(26)23-12-17-6-4-5-7-22-17/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZBVJKHJPEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














